2-fluoroethane-1-sulfonic acid
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Overview
Description
2-Fluoroethane-1-sulfonic acid is an organosulfonic acid with the molecular formula C₂H₅FO₃S and a molecular weight of 128.12 g/mol This compound is characterized by the presence of a fluorine atom attached to an ethane backbone, which is further substituted with a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoroethane-1-sulfonic acid can be synthesized through multiple routes. One common method involves the reaction of 2-fluoroethanesulfonyl chloride with water or a suitable base . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through distillation or recrystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoroethane-1-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonic acid group can participate in redox reactions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ethane derivatives, while oxidation reactions can produce sulfonates or sulfones .
Scientific Research Applications
2-Fluoroethane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials, including surfactants and polymers
Mechanism of Action
The mechanism of action of 2-fluoroethane-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
- Methanesulfonic acid
- Ethanesulfonic acid
- Trifluoromethanesulfonic acid
Comparison: 2-Fluoroethane-1-sulfonic acid is unique due to the presence of both a fluorine atom and a sulfonic acid group. This combination imparts distinct chemical properties, such as increased acidity and reactivity compared to non-fluorinated sulfonic acids. Additionally, the fluorine atom enhances the compound’s stability and resistance to degradation .
Properties
CAS No. |
77898-47-6 |
---|---|
Molecular Formula |
C2H5FO3S |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
2-fluoroethanesulfonic acid |
InChI |
InChI=1S/C2H5FO3S/c3-1-2-7(4,5)6/h1-2H2,(H,4,5,6) |
InChI Key |
ZDINOLQCUBELQF-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)(=O)O)F |
Purity |
95 |
Origin of Product |
United States |
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